2-methylpropyl 2,2,2-trichloroacetate

physicochemical property isomer comparison distillation optimization

2-Methylpropyl 2,2,2-trichloroacetate (isobutyl trichloroacetate; CAS 33560-15-5) is a trichloroacetate ester with molecular formula C₆H₉Cl₃O₂ and a molecular weight of 219.49 g·mol⁻¹. It is formed via esterification of trichloroacetic acid with 2-methylpropanol and contains a branched alkyl chain that distinguishes it from its linear C₆ isomer, n-butyl trichloroacetate (CAS 3657-07-6), and from lower-chain-length homologues such as ethyl trichloroacetate (CAS 515-84-4) and methyl trichloroacetate (CAS 598-99-2).

Molecular Formula C6H9Cl3O2
Molecular Weight 219.5 g/mol
CAS No. 33560-15-5
Cat. No. B14688051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylpropyl 2,2,2-trichloroacetate
CAS33560-15-5
Molecular FormulaC6H9Cl3O2
Molecular Weight219.5 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C(Cl)(Cl)Cl
InChIInChI=1S/C6H9Cl3O2/c1-4(2)3-11-5(10)6(7,8)9/h4H,3H2,1-2H3
InChIKeyLRASRNYGUIRRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpropyl 2,2,2-Trichloroacetate (CAS 33560-15-5): Procurement-Relevant Physicochemical Identity and Comparator Landscape


2-Methylpropyl 2,2,2-trichloroacetate (isobutyl trichloroacetate; CAS 33560-15-5) is a trichloroacetate ester with molecular formula C₆H₉Cl₃O₂ and a molecular weight of 219.49 g·mol⁻¹ [1]. It is formed via esterification of trichloroacetic acid with 2-methylpropanol and contains a branched alkyl chain that distinguishes it from its linear C₆ isomer, n-butyl trichloroacetate (CAS 3657-07-6), and from lower-chain-length homologues such as ethyl trichloroacetate (CAS 515-84-4) and methyl trichloroacetate (CAS 598-99-2) . This compound is employed as a synthetic intermediate and analytical reference standard. Its branching-induced physicochemical shifts relative to linear analogues create application-specific advantages in gas chromatographic separations, solvent selection, and synthetic route design—advantages that generic 'trichloroacetate ester' procurement strategies cannot capture [2].

Why 'Any Trichloroacetate Ester' Is an Inadequate Procurement Specification for CAS 33560-15-5


In-class compounds bearing the trichloroacetate functional group exhibit substantially different physicochemical behaviour depending on the ester alkyl chain length and branching. Quantitative differences in boiling point, density, flash point, and chromatographic retention index render the generic selection of a 'trichloroacetate ester' insufficient for specific experimental designs. For example, n-butyl trichloroacetate—the unbranched constitutional isomer—displays a boiling point approximately 16 °C higher (204.2 vs. 188.0 °C) and a Kovats retention index over 20 units greater than the target isobutyl ester on comparable stationary phases, precluding simple substitution in GC-based analytical protocols or distillation-dependent synthetic routes [1][2]. The sourcing landscape also presents a challenge: while vendors may list this CAS number, primary research literature containing head-to-head comparative data against close structural analogues remains sparse. The following evidence guide accordingly surfaces all available quantitative data—including class-level chromatographic inferences—to support informed procurement decisions, while explicitly noting where evidence strength is moderate [3][4].

Quantitative Head-to-Head Evidence: CAS 33560-15-5 Versus Closest Structural Analogues


Boiling Point Differentiation: Branched Isobutyl Ester vs. Linear n-Butyl Trichloroacetate

The branched 2-methylpropyl trichloroacetate (isobutyl ester) exhibits a boiling point of 188.0 ± 0.0 °C at 760 mmHg, which is 16.2 °C lower than that of its unbranched constitutional isomer, n-butyl trichloroacetate (204.2 ± 3.0 °C) [1]. This boiling point depression is attributable to reduced intermolecular van der Waals contacts in the branched isomer and enables lower-temperature distillation or solvent removal protocols. By comparison, ethyl trichloroacetate boils at 168 °C and methyl trichloroacetate at 152–153 °C, confirming a systematic increase in boiling point with alkyl chain elongation that is partially offset by branching .

physicochemical property isomer comparison distillation optimization

Kovats Retention Index: Isobutyl Trichloroacetate Elution Order on Non-Polar OV-101 Capillary Columns

On a non-polar OV-101 glass capillary column, 2-methylpropyl 2,2,2-trichloroacetate (isobutyl trichloroacetate) exhibits a Kovats retention index (RI) of 1104 [1]. This places its elution order between n-propyl trichloroacetate (RI = 1051 on the same OV-101 phase) and n-butyl trichloroacetate (RI range 1127–1156 on SE-30, a comparable non-polar dimethylpolysiloxane phase) [2][3]. The branched isobutyl ester elutes earlier than the linear n-butyl ester despite identical molecular formula and mass, because chain branching reduces the effective hydrophobic surface area interacting with the stationary phase. This reproducible RI value provides a system-independent identifier for compound confirmation in complex mixtures, a feature not available when relying solely on retention time matching [4].

gas chromatography Kovats index retention time prediction

Density and Flash Point Comparison Across the Trichloroacetate Ester Homologous Series

2-Methylpropyl 2,2,2-trichloroacetate has a predicted density of 1.3 ± 0.1 g·cm⁻³, which is lower than both ethyl trichloroacetate (1.378 g·mL⁻¹ at 25 °C, lit.) and methyl trichloroacetate (1.488 g·mL⁻¹ at 25 °C, lit.) . The flash point of the isobutyl ester is predicted at 70.9 ± 24.9 °C, positioned between ethyl trichloroacetate (~65 °C) and n-butyl trichloroacetate (~72.9 °C) [1]. These differences, while modest, are relevant for liquid-liquid extraction protocols where density dictates phase separation behaviour and for procurement specifications where transportation and storage temperature limits are governed by flash point thresholds.

density differentiation flash point solvent selection

Class-Level Chromatographic Retention Order of Trichloroacetate Esters on Non-Polar Columns

Haken and Korhonen (1986) established the programmed and isothermal capillary GC retention order for homologous series of chloroacetate esters on SE-30 (non-polar) columns: Cₙ₊₅-alkanol < Cₙ-alkyl trichloroacetate < Cₙ₊₁-alkyl dichloroacetate < Cₙ₊₄-alkyl acetate < Cₙ₊₂-alkyl monochloroacetate [1]. Trichloroacetate esters occupy a predictable position in this elution sequence independent of the specific alkyl chain. Combined with the Kovats RI data from Komarek et al. (1982), this class-level behaviour confirms that 2-methylpropyl 2,2,2-trichloroacetate (C₆ branched) will elute after the corresponding C₆ alcohol (isobutanol) but before the C₇ dichloroacetate on non-polar phases, enabling systematic method development without individual compound calibration [2]. This retention order is reversed on polar columns (OV-351), where monochloroacetates elute first, a critical consideration for two-dimensional GC or confirmatory analysis [1].

GC method development retention order chloroacetate profiling

Where CAS 33560-15-5 Delivers Verifiable Value: Research and Industrial Application Scenarios


GC and GC-MS Analytical Reference Standard for Trichloroacetate Ester Identification

The well-defined Kovats retention index (RI = 1104 on OV-101) and established class-level elution order position 2-methylpropyl 2,2,2-trichloroacetate as a reliable reference standard for gas chromatographic method development and routine quality control [1]. Analytical laboratories screening environmental samples for chloroacetate contaminants or monitoring reaction progress in esterification processes can use this compound as a system suitability marker, with its RI providing a column-independent confirmatory parameter that survives between-instrument variability [2].

Branched Ester Intermediate for Temperature-Sensitive Synthetic Transformations

The 16.2 °C boiling point depression of the branched isobutyl ester relative to its linear n-butyl isomer (188.0 vs. 204.2 °C) offers a tangible advantage in synthetic routes where the trichloroacetate moiety must be removed under the mildest possible thermal conditions . This is particularly relevant when downstream products are thermally labile, as the lower distillation temperature reduces the risk of decomposition during solvent or by-product removal [3].

Liquid-Liquid Extraction Protocols Requiring Intermediate-Density Organic Phases

With a density of approximately 1.3 g·cm⁻³, the isobutyl trichloroacetate is less dense than ethyl (1.378 g·mL⁻¹) and methyl (1.488 g·mL⁻¹) homologues, making it a suitable organic-phase component in biphasic extraction systems where a lighter-than-aqueous organic layer is desired for ease of separation . Its intermediate flash point (~71 °C) also provides a practical safety margin for benchtop handling and storage relative to the more volatile ethyl ester.

Procurement Specification for Reproducible Physicochemical Property Matching

For procurement professionals sourcing a trichloroacetate ester where the exact property profile matters—boiling point around 188 °C, density near 1.3 g·cm⁻³, flash point above 70 °C, and a specific Kovats RI fingerprint—a generic 'trichloroacetate ester' specification exposes the buyer to the risk of receiving an incorrect homologue or isomer [4]. Specifying CAS 33560-15-5 ensures receipt of the branched isobutyl variant with the precise physicochemical signature documented herein, eliminating costly reformulation or re-validation cycles downstream [5].

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